molecular formula C12H17NO2S B14516247 S-(3-Phenoxypropyl) dimethylcarbamothioate CAS No. 62806-50-2

S-(3-Phenoxypropyl) dimethylcarbamothioate

Cat. No.: B14516247
CAS No.: 62806-50-2
M. Wt: 239.34 g/mol
InChI Key: HNOLZXAZTUNENG-UHFFFAOYSA-N
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Description

S-(3-Phenoxypropyl) dimethylcarbamothioate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry It is characterized by its unique structure, which includes a phenoxypropyl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Phenoxypropyl) dimethylcarbamothioate typically involves the reaction of 3-phenoxypropyl alcohol with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: S-(3-Phenoxypropyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, S-(3-Phenoxypropyl) dimethylcarbamothioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential use in treating diseases .

Industry: Industrially, this compound is used in the production of pesticides and herbicides. Its unique chemical properties make it effective in controlling pests and weeds .

Mechanism of Action

The mechanism of action of S-(3-Phenoxypropyl) dimethylcarbamothioate involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting biological pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is crucial for its applications in medicine and agriculture .

Comparison with Similar Compounds

  • S-(3-Phenoxypropyl) dimethylcarbamate
  • S-(3-Phenoxypropyl) methylcarbamothioate
  • S-(3-Phenoxypropyl) ethylcarbamothioate

Comparison: Compared to similar compounds, S-(3-Phenoxypropyl) dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical properties. It has a higher reactivity in certain reactions and shows better efficacy in its applications. The presence of the dimethylcarbamothioate group enhances its stability and reactivity compared to its analogs .

Properties

CAS No.

62806-50-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

S-(3-phenoxypropyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H17NO2S/c1-13(2)12(14)16-10-6-9-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

HNOLZXAZTUNENG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SCCCOC1=CC=CC=C1

Origin of Product

United States

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